molecular formula C13H10N2 B031153 Diazodiphenylmethane CAS No. 883-40-9

Diazodiphenylmethane

Cat. No. B031153
CAS RN: 883-40-9
M. Wt: 194.23 g/mol
InChI Key: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Diazodiphenylmethane (DDM) can be synthesized through different methods, including the reaction of benzophenone hydrazone with peracetic acid in the presence of a base and iodine. This method has two variants: using benzophenone hydrazone in an organic solvent with peracetic acid, tetramethylguanidine, and iodine; and using a two-phase organic solvent-water mixture with peracetic acid, sodium hydroxide, and a phase-transfer catalyst with iodine (Adamson et al., 1975).

Molecular Structure Analysis

  • DDM is known for its nucleophilic character as a 1,3-dipole. Its structure has been established through NMR spectra, showcasing various structural features relevant to its chemical behavior (Ohta et al., 2008).

Chemical Reactions and Properties

  • DDM undergoes cycloadditions to 1-substituted buta-1,3-dienes, with reactions showing specific preferences for bonds and producing various derivatives. These reactions are influenced by the substituents in the dienes, as well as the temperature conditions (Ohta et al., 2008).

Physical Properties Analysis

  • While specific physical properties of DDM are not detailed in the available literature, its reactions and stability under different conditions provide indirect insights into its physical nature.

Chemical Properties Analysis

  • DDM exhibits a range of chemical behaviors depending on the reaction conditions and the nature of the reactants. For instance, its reaction with triphenylphosphine shows a U-shaped Hammett correlation, indicating complex interactions between the reactants and the influence of substituents in DDM (Bethell et al., 1994).
  • Additionally, DDM's reaction with singlet molecular oxygen, yielding mainly the corresponding ketone, suggests varied pathways and mechanisms depending on the solvent and environmental conditions (Bethell & McKeivor, 1977).

Scientific Research Applications

  • Esterification with trans-decalincarboxylic acids : Chapman et al. (1968) found that diazodiphenylmethane can be used in the esterification of trans-decalincarboxylic acids, exhibiting general acid-catalysis. The study highlighted that the monomer is more reactive than the dimer in this process (Chapman, Ehsan, Shorter & Toyne, 1968).

  • Electroreduction to produce hydrazones : Triebe, Hawley, and McDonald (1980) discovered that the electroreduction of diazoalkane anion radicals, which can be derived from diazodiphenylmethane, leads to the formation of hydrazones. These hydrazones are instrumental in trapping hypovalent radicals and ultimately form diphenylmethane (Triebe, Hawley & McDonald, 1980).

  • Preparation of aryldiazoalkanes : Adamson et al. (1975) developed a new method to prepare diazodiphenylmethane and related compounds from benzophenone hydrazone, facilitating the production of various aryldiazoalkanes (Adamson et al., 1975).

  • Solvent effect on esterification kinetics : Bowden, Hardy, and Parkin (1968) analyzed the impact of solvents on the kinetics of esterification with diazodiphenylmethane and ionization of substituted acetic and propionic acids. They observed that the solvent significantly affects reaction constants and steric inhibition of solvation weakens acids in cases of bulky multi-substitution (Bowden, Hardy & Parkin, 1968).

  • Reactions with cinnamic acids : Chapman et al. (1976) studied the reactions of cinnamic acid and meta-substituted cinnamic acids with diazodiphenylmethane, observing a linear free-energy relationship with benzoic acid. The study pointed out the influence of solvents on this reaction, affected by factors like dielectric constant and hydrogen bonding (Chapman, Newman, Shorter & Wall, 1976).

  • Reaction with cycloalkenecarboxylic acids : Uscumlic, Nikolic, and Krstic (2002) explored the kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols, noting significant solvent effects on the reaction mechanism (Uscumlic, Nikolic & Krstic, 2002).

  • Formation of tetracyanocyclopropanes : Oshima, Yoshioka, and Nagai (1979) discovered that the reaction of substituted diazodiphenylmethanes with tetracyanoethylene in benzene produces 1,1-diaryl-2,2,3,3-tetracyanocyclopropanes, demonstrating significant polar effects (Oshima, Yoshioka & Nagai, 1979).

  • Decomposition catalyzed by copper compounds : Bethell, Eeles, and Handoo (1979) found that copper(I) bromide, iodide, and perchlorate catalyze the decomposition of diazodiphenylmethane in acetonitrile, primarily producing benzophenone azine (Bethell, Eeles & Handoo, 1979).

Safety And Hazards

Diazodiphenylmethane is considered unstable . It’s important to handle it with care and use appropriate safety measures.

Future Directions

In the field of information technology, molecular-scale electronics can benefit from molecules with switchable stable states whose transitions can be controlled . Diazodiphenylmethane displays this bistable configuration .

properties

IUPAC Name

[diazo(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLHXEGAYQFOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236941
Record name Diazodiphenylmethane
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diazodiphenylmethane

CAS RN

883-40-9
Record name 1,1′-(Diazomethylene)bis[benzene]
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Record name Diazodiphenylmethane
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Record name Diazodiphenylmethane
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Record name Benzene, 1,1'-(diazomethylene)bis
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Record name DIAZODIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

In 500 ml of dichloromethane were dissolved 58.8 g of benzophenone hydrazone, 42 ml of 1,1,3,3-tetramethylguanidine and 150 mg of iodine, and after the mixed solution was cooled to 0° C. to -5° C., 74 g of m-chloroperbenzoic acid (with a purity of 70%) was added, followed by stirring at 0° C. for 40 minutes. The reaction solution was washed with water and dried over sodium sulfate, and the solvent was distilled off to give diphenyldiazomethane.
Quantity
74 g
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58.8 g
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42 mL
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150 mg
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of benzophenone hydrazone (10 g) in CH2Cl2 (51 mL) is added a 1% w/v solution of iodine in CH2Cl2 (2.05 mL) and 1,1,3,3-tetramethylguanidine (6.43 g). 3-Chloroperoxybenzoic acid (9.7 g) is then added in small portions at room temperature. The solvent is removed in vacuo to provide diphenyl diazomethane. A solution of diphenyl diazomethane (8.78 g) in EtOAc (19 mL) is then added to a cooled (5° C.) solution of Compound 3 in THF (150 mL) and EtOAc (150 mL). The mixture is stirred until completion whereupon it is evaporated to dryness in vacuo. THF (64 mL) is added and the insolubles are filtered off The filtrate is evaporated in vacuo until crystals begin to form. EtOAc (64 mL) is then added and the mixture is stirred for 1.5 hours at 0°-5° C. The resulting solid is filtered to provide Compound 4.
Quantity
10 g
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reactant
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51 mL
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2.05 mL
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6.43 g
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9.7 g
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Synthesis routes and methods IV

Procedure details

A mixture of 4,4′-dihydroxybenzophenone (21.4 g, 100 mmol), 1-bromododecane (49.8 g, 200 mmol), K2CO3 (50 g) in 500 mL of DMF were heated with stirring at 120° C. for 60 hours. After the mixture was cooled to room temperature, 1 L of water was added. The solution was extracted with CH2Cl2 (4×500 mL). The combined organic layers were dried with MgSO4 and the most of the solvent removed under reduced pressure as a white solid formed. The solids were collected by filtration, washed with cold hexanes, and air dried to give 4,4′-didodecyloxybenzophenone (41.2 g, 75%). A mixture of 4,4′didodecyloxybenzophenone (20.6 g) and hydrazine monohydrate (20 mL) in 150 mL of pentanol were heated at reflux for 24 hours. After cooling to room temperature, a white solid precipitated which is collected by vacuum filtration, washed with 20 mL cold ethanol and air dried (19.4 g, 92%).
Name
4,4′didodecyloxybenzophenone
Quantity
20.6 g
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20 mL
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150 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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